N'-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-methylbenzenesulfonohydrazide
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Overview
Description
N’-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-methylbenzenesulfonohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-methylbenzenesulfonohydrazide typically involves the acylation of dimedone (1) with acetic anhydride to form 2-acetyldimedone (2). This intermediate is then reacted with the appropriate sulfonohydrazide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the sulfonohydrazide moiety
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, hydroxylamine, and various oxidizing agents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
Major products formed from these reactions include sulfonyl derivatives, hydrazine derivatives, and substituted sulfonohydrazides .
Scientific Research Applications
N’-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-methylbenzenesulfonohydrazide is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group in peptide synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of N’-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure, thereby affecting its function .
Comparison with Similar Compounds
Similar Compounds
- N-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]aspartic acid
- N-Fmoc-N’-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-L-lysine
Uniqueness
N’-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-methylbenzenesulfonohydrazide is unique due to its specific chemical structure, which imparts stability and reactivity under certain conditions. This makes it particularly useful in applications requiring precise control over chemical reactions and interactions .
Properties
IUPAC Name |
N'-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-methylbenzenesulfonohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-11-4-6-12(7-5-11)23(21,22)18-17-10-13-14(19)8-16(2,3)9-15(13)20/h4-7,10,17-18H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPTXKKRBISUGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC=C2C(=O)CC(CC2=O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC=C2C(=O)CC(CC2=O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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